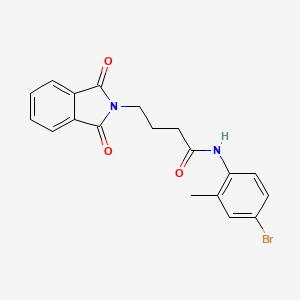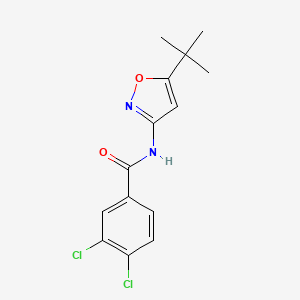
5-(3-biphenylyl)-2-pyrazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-biphenylyl)-2-pyrazinamine, also known as BPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPA is a pyrazinamine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 5-(3-biphenylyl)-2-pyrazinamine is not fully understood, but studies suggest that it may inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall integrity and eventual cell death.
Biochemical and Physiological Effects
5-(3-biphenylyl)-2-pyrazinamine has been shown to have low toxicity and minimal side effects in laboratory experiments. However, its long-term effects on human health and the environment are not fully understood, and further research is needed.
実験室実験の利点と制限
5-(3-biphenylyl)-2-pyrazinamine has several advantages for use in laboratory experiments, including its low toxicity, high solubility, and ease of synthesis. However, its use in experiments may be limited by its cost and the availability of the necessary reagents.
将来の方向性
There are several future directions for research on 5-(3-biphenylyl)-2-pyrazinamine, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the investigation of its long-term effects on human health and the environment. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-biphenylyl)-2-pyrazinamine and its potential as an anti-tuberculosis drug.
Conclusion
In conclusion, 5-(3-biphenylyl)-2-pyrazinamine, or 5-(3-biphenylyl)-2-pyrazinamine, is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-(3-biphenylyl)-2-pyrazinamine and its long-term effects on human health and the environment.
合成法
5-(3-biphenylyl)-2-pyrazinamine has been synthesized using various methods, including the reaction of 3-bromobiphenyl with pyrazin-2-amine, the reaction of 3-iodobiphenyl with pyrazin-2-amine, and the reaction of 3-biphenylcarboxaldehyde with pyrazin-2-amine. The synthesis method used depends on the desired properties and applications of the 5-(3-biphenylyl)-2-pyrazinamine.
科学的研究の応用
5-(3-biphenylyl)-2-pyrazinamine has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(3-biphenylyl)-2-pyrazinamine has shown potential as an anti-tuberculosis drug, with studies demonstrating its ability to inhibit the growth of Mycobacterium tuberculosis. In material science, 5-(3-biphenylyl)-2-pyrazinamine has been used as a building block for the synthesis of novel organic materials with potential applications in electronic and optoelectronic devices. In environmental science, 5-(3-biphenylyl)-2-pyrazinamine has been studied for its potential use as a sensor for the detection of environmental pollutants.
特性
IUPAC Name |
5-(3-phenylphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-11-18-15(10-19-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-11H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMTZXVEEBFBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CN=C(C=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenylphenyl)pyrazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)
![5-{5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4881206.png)
![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide](/img/structure/B4881221.png)

![4-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4881235.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)


![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)

